N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine (C910) is a small molecule identified through high-throughput screening for its ability to block the activity of various bacterial toxins. [] While its specific classification remains undefined, it demonstrates promising anti-infective properties against a range of bacterial toxins and viruses. [] C910 disrupts the intracellular trafficking of bacterial toxins, potentially by interfering with endolysosomal and retrograde pathways. [] It also exhibits antiviral activity against influenza A virus subtype H1N1 and SARS-CoV-2. []
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine (C910) appears to exert its anti-infective effects by interfering with the intracellular trafficking of toxins. [] It induces the swelling of early endosomes, cellular compartments crucial for toxin transport. [] This disruption affects the trafficking of bacterial toxins like Cytotoxic Necrotizing Factor-1 (CNF1) and Shiga-like toxin 1, ultimately preventing their toxic effects. [] While the exact mechanism remains unclear, C910 does not appear to inhibit PIKfyve kinase, an enzyme often implicated in endosomal swelling. []
Research indicates that N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine (C910) has potential applications as a broad-spectrum anti-infective agent. [] In vitro studies show it protects cells from eight bacterial AB toxins, including those produced by Clostridium difficile. [] Furthermore, C910 demonstrated a reduction in viral infection in vitro, specifically against influenza A virus subtype H1N1 and SARS-CoV-2. [] Notably, in vivo studies in mice showed that parenteral administration of C910 resulted in its accumulation in lung tissues and reduced mortality from influenza infection. []
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: